N-Desmethyl Enzalutamide-d6 N-Desmethyl Enzalutamide-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC16669969
InChI: InChI=1S/C20H14F4N4O2S/c1-19(2)17(30)27(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)28(19)12-5-6-13(16(26)29)15(21)8-12/h3-8H,1-2H3,(H2,26,29)/i1D3,2D3
SMILES:
Molecular Formula: C20H14F4N4O2S
Molecular Weight: 456.4 g/mol

N-Desmethyl Enzalutamide-d6

CAS No.:

Cat. No.: VC16669969

Molecular Formula: C20H14F4N4O2S

Molecular Weight: 456.4 g/mol

* For research use only. Not for human or veterinary use.

N-Desmethyl Enzalutamide-d6 -

Specification

Molecular Formula C20H14F4N4O2S
Molecular Weight 456.4 g/mol
IUPAC Name 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-4-oxo-2-sulfanylidene-5,5-bis(trideuteriomethyl)imidazolidin-1-yl]-2-fluorobenzamide
Standard InChI InChI=1S/C20H14F4N4O2S/c1-19(2)17(30)27(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)28(19)12-5-6-13(16(26)29)15(21)8-12/h3-8H,1-2H3,(H2,26,29)/i1D3,2D3
Standard InChI Key JSFOGZGIBIQRPU-WFGJKAKNSA-N
Isomeric SMILES [2H]C([2H])([2H])C1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C([2H])([2H])[2H]
Canonical SMILES CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Introduction

Chemical Identity and Structural Characteristics

PropertyVIVAN Life Sciences ClearSynth
Molecular FormulaC21H10D6F4N4O2S\text{C}_{21}\text{H}_{10}\text{D}_6\text{F}_4\text{N}_4\text{O}_2\text{S}C20H8D6F4N4O2S\text{C}_{20}\text{H}_8\text{D}_6\text{F}_4\text{N}_4\text{O}_2\text{S}
Molecular Weight470.47 g/mol456.5 g/mol
CAS NumberNot Available2748567-63-5

The structural backbone features a fluorobenzamide group linked to a thiohydantoin ring substituted with cyano and trifluoromethyl phenyl groups. Deuterium incorporation enhances molecular stability without altering chemical reactivity, making it ideal for isotope dilution assays .

Synthesis and Isotopic Labeling

Deuteration of N-desmethyl enzalutamide typically involves hydrogen-deuterium exchange under catalytic conditions or synthesis from deuterated precursors. The six deuterium atoms are strategically placed at metabolically inert positions to prevent isotopic exchange in biological systems. For instance, deuterium may replace hydrogens on the benzamide’s methyl groups or the imidazolidinone’s dimethyl substituents, as suggested by the molecular formula divergence between sources . This labeling ensures minimal pharmacokinetic disparity between the deuterated standard and the native metabolite, crucial for accurate tracer studies .

Analytical Applications in Pharmacokinetics

N-Desmethyl Enzalutamide-d6 is indispensable in quantifying enzalutamide and its metabolites in plasma. A validated LC-MS/MS method demonstrates its use in simultaneous measurement of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide with a linear range of 1–100 µg/mL . The deuterated standard corrects for matrix effects and ion suppression, improving assay precision (CV < 15%) and accuracy (85–115%) .

Table 2: LC-MS/MS Parameters for N-Desmethyl Enzalutamide-d6

ParameterValue
ColumnPhenomenex Synergi Polar-RP
Mobile Phase0.1% Formic acid in MeOH/H₂O
Ionization ModePositive Electrospray
Transition (m/z)456.5 → 339.2 (Quantifier)
Retention Time6.2 min

The method’s robustness enables therapeutic drug monitoring in metastatic castration-resistant prostate cancer (mCRPC) patients, where enzalutamide’s efficacy correlates with plasma concentrations .

Research Gaps and Future Directions

Despite its utility, two unresolved issues emerge:

  • Structural Ambiguity: Discrepancies in reported molecular formulas (C₂₁ vs. C₂₀) suggest incomplete characterization of deuteration sites. Nuclear magnetic resonance (NMR) studies are needed to confirm positional labeling.

  • Pharmacokinetic Modeling: Current assays quantify plasma concentrations but lack tissue distribution data. Radiolabeled analogs could elucidate tumor penetration dynamics.

Addressing these gaps would enhance the standard’s application in personalized oncology and drug development.

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